molecular formula C14H19NO7 B1295475 4-Nitrobenzo-15-crown-5 CAS No. 60835-69-0

4-Nitrobenzo-15-crown-5

Cat. No.: B1295475
CAS No.: 60835-69-0
M. Wt: 313.3 g/mol
InChI Key: XIWRBQVYCZCEPG-UHFFFAOYSA-N
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Description

4-Nitrobenzo-15-crown-5 is a macrocyclic polyether compound, known for its ability to form stable complexes with various cations. This compound is part of the crown ether family, which was first synthesized in 1967 by Charles Pedersen. Crown ethers are characterized by their ability to selectively bind specific ions, making them valuable in various chemical applications.

Biochemical Analysis

Biochemical Properties

4-Nitrobenzo-15-crown-5 plays a crucial role in biochemical reactions by forming complexes with metal cations such as zinc, manganese, chromium, and tin . These interactions are essential for various biochemical processes, including enzyme catalysis and ion transport. The compound’s ability to selectively bind to specific cations makes it a valuable tool in studying the behavior of these ions in biological systems. For instance, this compound has been shown to interact with enzymes that require metal cofactors, thereby influencing their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. For example, the complexation of this compound with zinc ions can affect zinc-dependent enzymes and transcription factors, leading to changes in gene expression and cellular responses . Additionally, the compound’s ability to transport metal ions across cell membranes can impact cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with metal cations. The crown ether ring provides a cavity that can accommodate metal ions, forming stable complexes . This binding can either inhibit or activate enzymes depending on the nature of the metal ion and the enzyme involved. For instance, the complexation of this compound with zinc ions can inhibit zinc-dependent enzymes by sequestering the metal ion away from the enzyme’s active site . Conversely, the compound can also facilitate the transport of metal ions into cells, thereby activating metal-dependent enzymes and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, degradation of this compound can lead to a decrease in its effectiveness in complexing metal ions and influencing cellular processes. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate metal ion levels and influence biochemical processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular function and damage to tissues . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a noticeable impact on biochemical processes. Beyond this threshold, the effects can become more pronounced and potentially harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions. The compound can influence the activity of enzymes involved in metabolic processes by modulating the availability of metal cofactors . For example, the complexation of this compound with zinc ions can affect the activity of zinc-dependent enzymes involved in metabolic pathways such as glycolysis and the citric acid cycle . Additionally, the compound can impact metabolic flux and metabolite levels by altering the distribution of metal ions within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form complexes with metal ions allows it to be transported across cell membranes and distributed to various cellular compartments. This transport is facilitated by specific transporters that recognize the metal-crown ether complex and mediate its movement into and out of cells . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function. For instance, the complexation of this compound with metal ions can facilitate its transport into the nucleus, where it can influence gene expression by interacting with metal-dependent transcription factors . Similarly, the compound can be localized to mitochondria, where it can impact cellular metabolism by modulating the activity of metal-dependent enzymes involved in energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo-15-crown-5 typically involves the nitration of benzo-15-crown-5. This process is carried out using nitric acid in an acetonitrile medium. The reaction mass is boiled to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Differential thermal analysis is often used to determine the melting points and analyze the thermal decomposition process of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzo-15-crown-5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Complexation: Typically involves solvents like acetonitrile, methanol, or ethanol and metal salts.

    Reduction: Commonly uses reducing agents like hydrogen gas or metal hydrides.

    Substitution: Involves nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

4-Nitrobenzo-15-crown-5 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Nitrobenzo-15-crown-5 is unique due to its nitro group, which enhances its ability to participate in various chemical reactions and form stable complexes with a wide range of cations. This makes it particularly valuable in applications requiring selective ion binding and complexation .

Properties

IUPAC Name

17-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c16-15(17)12-1-2-13-14(11-12)22-10-8-20-6-4-18-3-5-19-7-9-21-13/h1-2,11H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWRBQVYCZCEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209686
Record name (4'-Nitrobenzo)-15-crown-5
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60835-69-0
Record name 2,3,5,6,8,9,11,12-Octahydro-15-nitro-1,4,7,10,13-benzopentaoxacyclopentadecin
Source CAS Common Chemistry
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Record name (4'-Nitrobenzo)-15-crown-5
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Record name 60835-69-0
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Record name (4'-Nitrobenzo)-15-crown-5
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Record name 15-Nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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